Cas no 1821776-37-7 ((S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine)

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine is a chiral morpholine derivative featuring a Boc-protected amine and a hydroxymethyl substituent. This compound serves as a valuable intermediate in asymmetric synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The presence of the Boc group enhances stability and facilitates selective deprotection under mild conditions, while the hydroxymethyl moiety offers a versatile handle for further functionalization. Its stereochemical purity ensures high selectivity in enantioselective reactions, making it advantageous for applications in medicinal chemistry and catalyst design. The rigid morpholine scaffold further contributes to its utility in constructing complex molecular architectures with precise stereocontrol.
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine structure
1821776-37-7 structure
Product name:(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine
CAS No:1821776-37-7
MF:C11H21NO4
Molecular Weight:231.28874373436
MDL:MFCD26792479
CID:4621092
PubChem ID:53338730

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine 化学的及び物理的性質

名前と識別子

    • (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine
    • (S)-tert-Butyl 3-((S)-1-hydroxyethyl)morpholine-4-carboxylate
    • tert-butyl (3S)-3-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate
    • 1821776-37-7
    • CS-0196899
    • AS-77918
    • SCHEMBL24936505
    • MFCD26792479
    • (S)-tert-Butyl3-((S)-1-hydroxyethyl)morpholine-4-carboxylate
    • MDL: MFCD26792479
    • インチ: 1S/C11H21NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
    • InChIKey: QEHPTNBZJUDZGO-IUCAKERBSA-N
    • SMILES: O1CCN(C(=O)OC(C)(C)C)[C@@H](C1)[C@H](C)O

計算された属性

  • 精确分子量: 231.14705815g/mol
  • 同位素质量: 231.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 249
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 59

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SN682-200mg
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine
1821776-37-7 97%
200mg
1699.0CNY 2021-07-15
Chemenu
CM512144-250mg
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)morpholine-4-carboxylate
1821776-37-7 97%
250mg
$205 2022-09-29
eNovation Chemicals LLC
Y1015242-250mg
(S)-4-BOC-3-((S)-1-HYDROXYETHYL)MORPHOLINE
1821776-37-7 97%
250mg
$695 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SN682-50mg
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine
1821776-37-7 97%
50mg
679.0CNY 2021-07-15
eNovation Chemicals LLC
Y1224767-1g
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)morpholine-4-carboxylate
1821776-37-7 95%
1g
$650 2024-06-03
Cooke Chemical
BD0907953-250mg
(S)-tert-Butyl3-((S)-1-hydroxyethyl)morpholine-4-carboxylate
1821776-37-7 97%
250mg
RMB 1207.20 2025-02-21
Advanced ChemBlocks
B-1257-1G
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine
1821776-37-7 95%
1G
$760 2023-09-15
Advanced ChemBlocks
B-1257-5G
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine
1821776-37-7 95%
5G
$1,950 2023-09-15
Cooke Chemical
BD0907953-100mg
(S)-tert-Butyl3-((S)-1-hydroxyethyl)morpholine-4-carboxylate
1821776-37-7 97%
100mg
RMB 805.60 2025-02-21
Cooke Chemical
BD0907953-1g
(S)-tert-Butyl3-((S)-1-hydroxyethyl)morpholine-4-carboxylate
1821776-37-7 97%
1g
RMB 3017.60 2025-02-21

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine 関連文献

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholineに関する追加情報

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine: A Comprehensive Overview

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine, also known by its CAS number 1821776-37-7, is a compound of significant interest in the field of organic chemistry and drug discovery. This compound belongs to the morpholine family, which has been widely studied for its applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a morpholine ring with specific substituents that confer unique chemical properties and reactivity.

The morpholine ring in (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine serves as a versatile scaffold for various chemical modifications. The presence of the Boc (tert-butoxycarbonyl) group at position 4 and the (S)-1-hydroxyethyl group at position 3 introduces stereochemistry and functional diversity to the molecule. These substituents not only influence the physical properties of the compound but also play a crucial role in its biological activity and synthetic utility.

Recent studies have highlighted the importance of stereochemistry in drug design, particularly in achieving desired pharmacokinetic profiles and minimizing adverse effects. The (S) configuration at both the Boc and hydroxyethyl groups in this compound suggests a potential for enantioselective interactions with biological targets, making it a promising candidate for further exploration in medicinal chemistry.

In terms of synthesis, (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine can be prepared through a variety of routes, including ring-opening reactions of epoxides or through the modification of existing morpholine derivatives. The use of chiral auxiliary groups, such as Boc, has been instrumental in achieving high enantiomeric excess during the synthesis process, ensuring the production of pure enantiomers for subsequent studies.

From an application standpoint, this compound has shown potential in several areas. For instance, its morpholine backbone is known to exhibit good membrane permeability, making it suitable for drug delivery systems. Additionally, the hydroxyethyl group introduces hydrophilic properties, which can enhance solubility and bioavailability when incorporated into drug molecules.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and selectivity of compounds like (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine against various therapeutic targets. Molecular docking studies have revealed that this compound could potentially bind to G-protein coupled receptors (GPCRs) and kinases, which are critical targets in the treatment of diseases such as cancer and neurodegenerative disorders.

In conclusion, (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine represents a valuable addition to the arsenal of chemical tools available for drug discovery and development. Its unique structure, stereochemical properties, and potential biological activity make it a subject of ongoing research interest. As new insights into its synthesis, characterization, and applications continue to emerge, this compound is poised to play an increasingly important role in advancing modern medicine.

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